molecular formula C10H10N2O3S B061245 Methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate CAS No. 175277-22-2

Methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate

Cat. No. B061245
M. Wt: 238.27 g/mol
InChI Key: SYPFPQUWMZYAMG-UHFFFAOYSA-N
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Description

“Methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate” is a chemical compound with the molecular formula C10H10N2O3S . It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3 . The compound contains a cyano group (-CN), a mercapto group (-SH), and a methoxymethyl group (-OCH3) attached to a nicotinate core .


Molecular Structure Analysis

The molecular structure of “Methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate” is defined by its molecular formula, C10H10N2O3S . This indicates that the compound contains 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The exact arrangement of these atoms in the molecule defines its structure, which would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Chemical Analysis

A novel compound, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, was synthesized and thoroughly analyzed using XRD, GC–MS, element analysis, and NMR spectroscopy. This research provides insights into the structural determination and reaction mechanisms of similar nicotinate compounds (Zhou et al., 2008).

Biological Activities

Studies on compounds like 5-deazaaminopterin analogues, which are structurally related to nicotinates, have shown that these compounds exhibit varied biological activities. For instance, some analogues displayed less activity than methotrexate against human leukemic HL-60 and murine L-1210 cells (Su et al., 1988).

Chemical Reactions and Derivatives

The nucleophilic substitution reactions involving nicotinate compounds have been extensively studied. For example, the substitution of chlorine in certain pyridines with a mercapto group produced 2(1H)-pyridinethiones, leading to various S-alkyl derivatives with potential applications (Kaigorodova et al., 1999).

Pharmaceutical Applications

The synthesis of nicotinate esters from 3-cyanopyridones offers a pathway to create derivatives with potential pharmaceutical uses. These esters were synthesized using various chemical reactions, highlighting the versatility of nicotinate compounds in drug development (Paine, 1987).

Molecular Stability and Analysis

A study on methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones, closely related to the compound , employed experimental and theoretical methods to understand their molecular structure and stability. This research is significant for understanding the properties of similar compounds (Mirković et al., 2014).

Methylation Reactions

The O-methylation of 3-cyano-6-hydroxypyridine-2(1H)-ones was studied to prepare heterocyclic derivatives. This research provides a method to synthesize dimethoxy derivatives, crucial for developing compounds with potential biological activities (Janin et al., 1999).

properties

IUPAC Name

methyl 5-cyano-2-(methoxymethyl)-6-sulfanylidene-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-14-5-8-7(10(13)15-2)3-6(4-11)9(16)12-8/h3H,5H2,1-2H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPFPQUWMZYAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C(=S)N1)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372554
Record name methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730237
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate

CAS RN

175277-22-2
Record name methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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